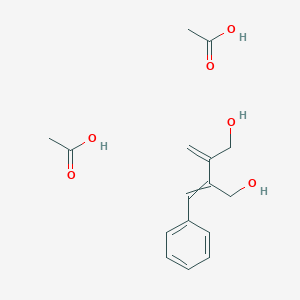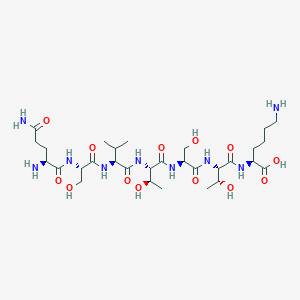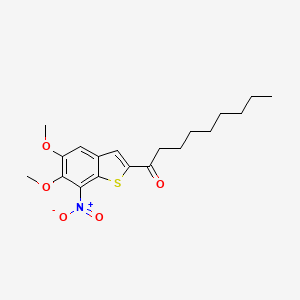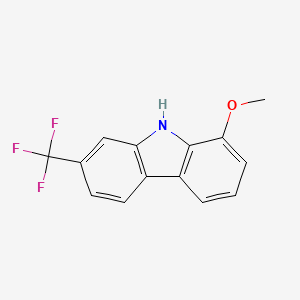
2-(Trihydroxysilyl)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trihydroxysilyl)ethyl acetate is an organosilicon compound that features both silanol and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
2-(Trihydroxysilyl)ethyl acetate can be synthesized through the reaction of 2-(triethoxysilyl)ethyl acetate with water. The hydrolysis of the triethoxysilyl group results in the formation of the trihydroxysilyl group. The reaction typically occurs under acidic or basic conditions to facilitate the hydrolysis process.
Industrial Production Methods
Industrial production of this compound involves the controlled hydrolysis of 2-(triethoxysilyl)ethyl acetate. The process requires precise control of reaction conditions such as temperature, pH, and the concentration of reactants to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(Trihydroxysilyl)ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form acetic acid and 2-(trihydroxysilyl)ethanol.
Condensation: The silanol groups can undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Condensation: Catalyzed by acids or bases, often under elevated temperatures.
Substitution: Requires nucleophiles such as amines or alcohols and may be facilitated by catalysts or elevated temperatures.
Major Products Formed
Hydrolysis: Acetic acid and 2-(trihydroxysilyl)ethanol.
Condensation: Polymeric siloxanes.
Substitution: Various substituted silanol derivatives.
科学研究应用
2-(Trihydroxysilyl)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and as a crosslinking agent in biomaterials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用机制
The mechanism of action of 2-(Trihydroxysilyl)ethyl acetate involves the formation of siloxane bonds through condensation reactions. The silanol groups react with each other or with other silanol-containing compounds to form stable siloxane linkages. This process is crucial for the formation of polymeric structures and the modification of surfaces.
相似化合物的比较
Similar Compounds
2-(Triethoxysilyl)ethyl acetate: A precursor to 2-(Trihydroxysilyl)ethyl acetate, featuring ethoxy groups instead of hydroxyl groups.
2-(Trimethoxysilyl)ethyl acetate: Similar to 2-(Triethoxysilyl)ethyl acetate but with methoxy groups.
2-(Trihydroxysilyl)ethyl methacrylate: Contains a methacrylate group instead of an acetate group.
Uniqueness
This compound is unique due to its combination of silanol and ester functional groups, which allows it to participate in a variety of chemical reactions. Its ability to form strong siloxane bonds makes it valuable in the synthesis of polymeric materials and surface modifications.
属性
CAS 编号 |
875929-90-1 |
|---|---|
分子式 |
C4H10O5Si |
分子量 |
166.20 g/mol |
IUPAC 名称 |
2-trihydroxysilylethyl acetate |
InChI |
InChI=1S/C4H10O5Si/c1-4(5)9-2-3-10(6,7)8/h6-8H,2-3H2,1H3 |
InChI 键 |
QFYOIQKVDLPNON-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC[Si](O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14193584.png)

![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)

![N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14193608.png)
![2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14193610.png)


![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)

![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B14193646.png)
![S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B14193650.png)

![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)
